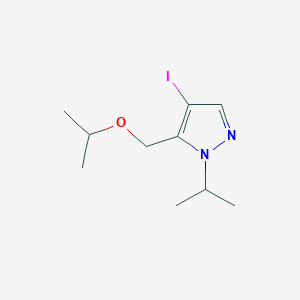![molecular formula C17H22ClN3O B2638154 N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411270-96-5](/img/structure/B2638154.png)
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide, also known as BDPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BDPAC belongs to the class of pyrazole compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide exerts its biological activities through the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to interact with ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to decrease the expression of various pain-related genes in the nervous system, leading to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to exhibit potent biological activities at relatively low concentrations. However, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide. One area of interest is the development of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide analogs with improved biological activity and lower toxicity. Another area of interest is the exploration of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide's potential as an anticancer agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its potential applications in the treatment of various diseases.
In conclusion, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide is a promising compound that has shown potential in the field of medicine. Its synthesis method is relatively straightforward, and it exhibits potent biological activities. While there are some limitations to its use, further research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its analogs may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide involves the reaction of 1-benzyl-3,5-diethylpyrazole-4-carbaldehyde with 2-chloroacetamide in the presence of a base catalyst. The reaction yields N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-[(1-benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-3-15-14(11-19-17(22)10-18)16(4-2)21(20-15)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRASKHIXCLCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

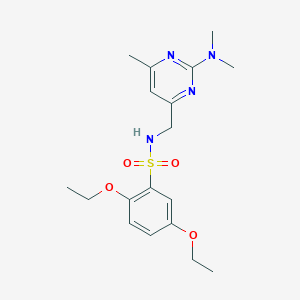
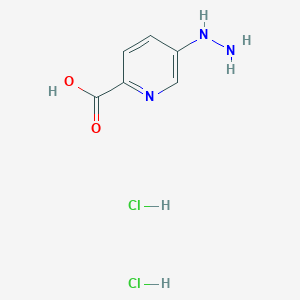
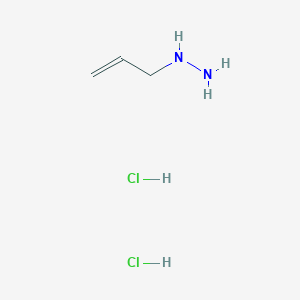
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)

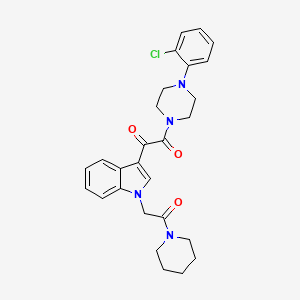
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2638078.png)
![N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2638080.png)

![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)
![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2638090.png)
